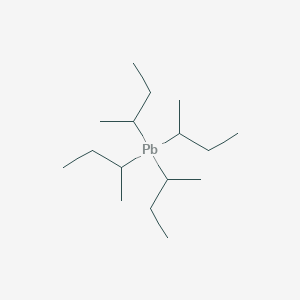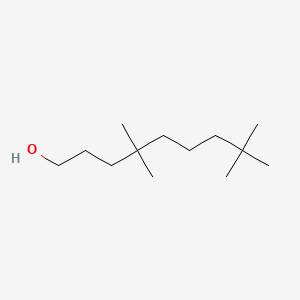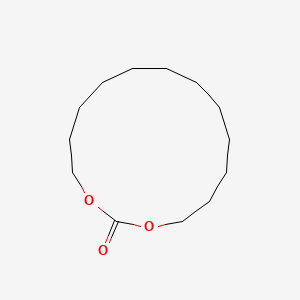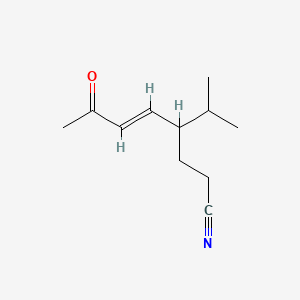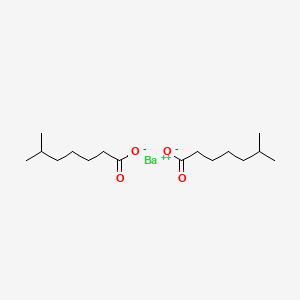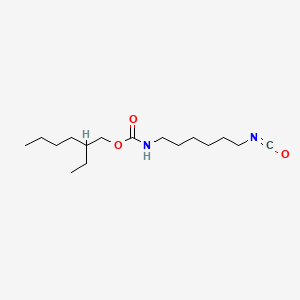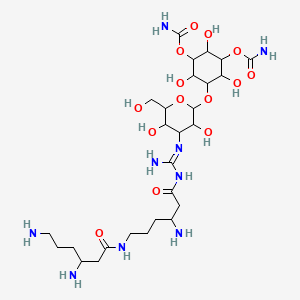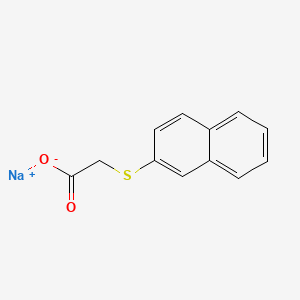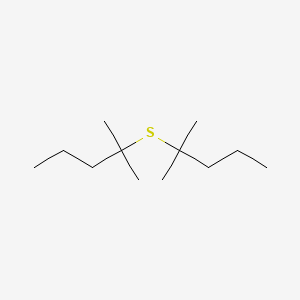![molecular formula C12H20ClNO4 B12646430 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride CAS No. 27688-93-3](/img/structure/B12646430.png)
4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride is a chemical compound known for its significant role in medicinal chemistry. It is often used as a beta-blocker, which is a class of drugs that are primarily used to manage abnormal heart rhythms and to protect the heart from a second heart attack after a first heart attack.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride typically involves the reaction of 4-hydroxybenzene-1,2-diol with 3-chloro-2-hydroxypropylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the 4-hydroxybenzene-1,2-diol attacks the electrophilic carbon of the 3-chloro-2-hydroxypropylamine, leading to the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize the formation of by-products. The final product is purified using crystallization or chromatography techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding diol.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Diols
Substitution: Various alkyl or acyl derivatives
Aplicaciones Científicas De Investigación
4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleophilic substitution reactions.
Biology: Investigated for its role in modulating biological pathways involving beta-adrenergic receptors.
Medicine: Widely used as a beta-blocker to manage cardiovascular diseases.
Industry: Employed in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis.
Mecanismo De Acción
The compound exerts its effects by binding to beta-adrenergic receptors, which are G protein-coupled receptors located on the surface of cells in the heart and other tissues. By blocking these receptors, the compound inhibits the action of catecholamines (such as adrenaline), leading to a decrease in heart rate and blood pressure. This mechanism is crucial for its therapeutic effects in managing cardiovascular conditions.
Comparación Con Compuestos Similares
Similar Compounds
- Atenolol
- Metoprolol
- Propranolol
Comparison
4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride is unique in its specific binding affinity and selectivity for beta-adrenergic receptors. Compared to atenolol and metoprolol, it has a different pharmacokinetic profile, which can influence its duration of action and side effect profile. Propranolol, on the other hand, is non-selective and can block both beta-1 and beta-2 adrenergic receptors, leading to a broader range of effects.
Propiedades
Número CAS |
27688-93-3 |
|---|---|
Fórmula molecular |
C12H20ClNO4 |
Peso molecular |
277.74 g/mol |
Nombre IUPAC |
4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C12H19NO4.ClH/c1-8(2)13-6-9(14)7-17-10-3-4-11(15)12(16)5-10;/h3-5,8-9,13-16H,6-7H2,1-2H3;1H |
Clave InChI |
FVMXTFPQENSYAS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC(COC1=CC(=C(C=C1)O)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


